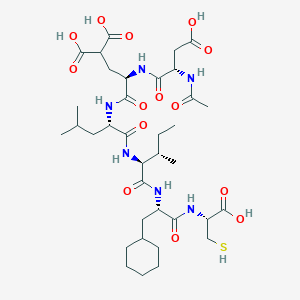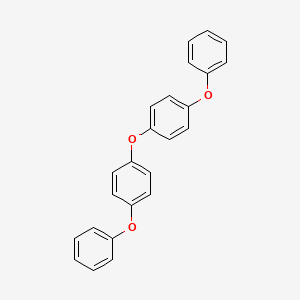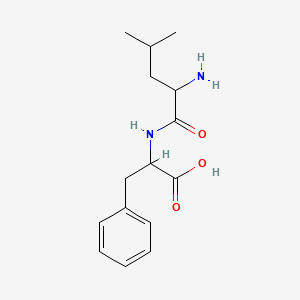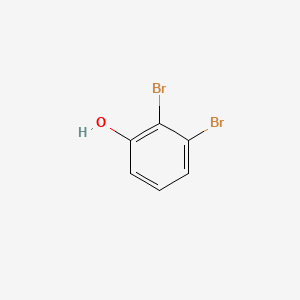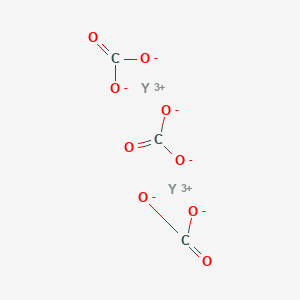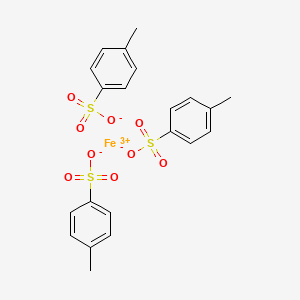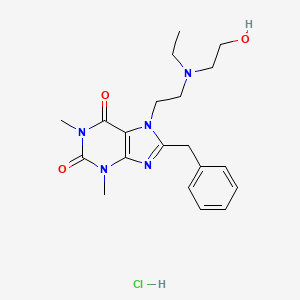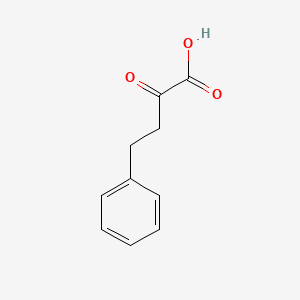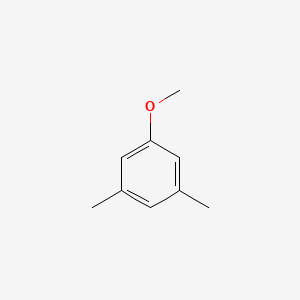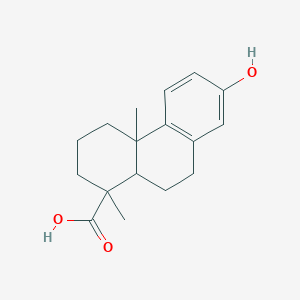
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a natural product found in Podocarpus fasciculus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Stereocontrolled Synthesis : A study by Banerjee et al. (1979) focused on the stereocontrolled synthesis of related compounds, which are potential intermediates for diterpenoid synthesis. This research contributes to the broader understanding of the chemical synthesis processes involving similar compounds (Banerjee, Ceballo, Vallejo, & Bolivar, 1979).
- Stereochemistry of Cyclic Compounds : Andreev and Kucherov (1961) investigated the stereochemistry of cyclic compounds related to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid, offering insights into the structural aspects of these types of compounds (Andreev & Kucherov, 1961).
- Crystal Structure Analysis : Mague, Ensley, and Chen (2001) examined the crystal structure of a similar compound, providing valuable information on the molecular geometries and hydrogen bonding patterns, which are essential for understanding the physical properties of these substances (Mague, Ensley, & Chen, 2001).
Chemical Properties and Applications
- Hydrogen-Bonding Patterns : Lalancette, Coté, and Thompson (1997) studied the hydrogen-bonding patterns of a bicyclic γ-keto acid, similar to 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. Their findings contribute to understanding the intermolecular interactions which are crucial in various chemical and biological processes (Lalancette, Coté, & Thompson, 1997).
- Synthesis of Derivatives and Esters : Ananthanarayanan et al. (1977) focused on synthesizing hexa- and octa-hydrophenanthrene derivatives, exploring alternative methods of compound creation. This research helps in understanding the synthetic pathways and potential applications of these derivatives in various fields (Ananthanarayanan, Anand, Bindra, Neyyarapally, & Rastogi, 1977).
- Organic Synthesis Using Silicon-Containing Compounds : Fleming and Ghosh (1998) discussed the use of silicon-containing compounds in organic synthesis, which is relevant for the synthesis of complex molecules like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Fleming & Ghosh, 1998).
Additional Insights
- Extraction and Analysis : Studies like those by Yamaguchi et al. (1988), which focus on the synthesis of polyether carboxylic acids and their role as carriers in ion transport, can provide insights into the extraction and analysis techniques applicable to compounds like 7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).
Eigenschaften
Produktname |
7-Hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DWHTYLMRWXUGJL-UHFFFAOYSA-N |
SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



